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Compound of Interest

Compound Name: 2-Methylamino-4-iodopyridine

Cat. No.: B3100499

In the landscape of drug discovery and materials science, substituted pyridines represent a
cornerstone of molecular design. Their utility as versatile scaffolds necessitates unambiguous
structural confirmation. This guide focuses on 2-Methylamino-4-iodopyridine, a compound of
interest for further synthetic elaboration. The strategic placement of the methylamino group, a
hydrogen bond donor and potential nucleophile, and the iodo group, a key handle for cross-
coupling reactions, makes its precise characterization paramount.

This document serves as a comprehensive technical guide to the spectroscopic analysis of 2-
Methylamino-4-iodopyridine. As experimental spectra for this specific molecule are not widely
published, we will proceed from the perspective of a senior scientist tasked with its initial
characterization. We will leverage established spectroscopic principles, data from analogous
structures, and predictive models to build a robust analytical framework. This approach not only
provides a detailed predictive data set for Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopy but also explains the causal reasoning
behind the expected spectral features and the experimental methodologies chosen for their
acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for all spectral interpretation.
The structure and IUPAC numbering scheme for 2-Methylamino-4-iodopyridine are
presented below.

Caption: Molecular structure of 2-Methylamino-4-iodopyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 2-Methylamino-4-iodopyridine, both *H and 13C NMR will provide
definitive information on the substitution pattern and electronic environment of the pyridine ring.

Expertise & Experience: Predicting Chemical Shifts

In the absence of experimental data, we can predict the NMR spectra with high confidence.
The chemical shifts of the pyridine ring are well-documented.[1] We start with the base values
for pyridine and apply substituent chemical shift (SCS) effects for the amino and iodo groups.
The electron-donating methylamino group at C2 will cause a significant upfield shift (lower
ppm) for the ortho (C3) and para (C5) positions. Conversely, the electronegative and
anisotropic effects of the iodine atom at C4 will cause a downfield shift (higher ppm) for the
adjacent C3 and C5 carbons.[2]

Predicted *H NMR Spectral Data (500 MHz, CDClIs)
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variable and
depends on
concentration
and solvent.
It will likely
appear as a
broad signal
due to
quadrupole
broadening
from the
nitrogen atom
and

exchange.

The methyl
protons are
coupled to
the N-H

J(CH3-NH) = pmtorf' _

N-CHs ~2.95 Doublet (d) 3H resulting in a

>0 doublet. This
coupling may
be lost upon
D20

exchange.

Predicted **C NMR Spectral Data (125 MHz, CDCI3)
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Carbon Predicted Shift (ppm) Rationale

Attached to two nitrogen atoms
Cc2 ~159.0 (ring N and amino N), resulting

in a significant downfield shift.

Carbon adjacent to the ring
C6 ~148.5 _ _
nitrogen, deshielded.

Shielded by the para-amino
C5 ~122.0 group but deshielded by the

ortho-iodo group.

Shielded by the ortho-amino
C3 ~115.0 group but deshielded by the

adjacent iodo group.

The heavy atom effect of

iodine causes a significant

C4 ~95.0 . _ _
upfield shift for the directly
attached carbon.
Typical range for a methyl
N-CHs ~29.0 group attached to a nitrogen

atom.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data suitable for structural confirmation.
e Sample Preparation:

o Accurately weigh 5-10 mg of 2-Methylamino-4-iodopyridine for tH NMR (or 20-50 mg for
13C NMR) into a clean, dry vial.[3][4]

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-ds).
Chloroform-d is often preferred for initial characterization due to its volatility and minimal
signal overlap.[5]

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b3100499?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.scribd.com/document/537357419/nmr-sample-preparation-guidelines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3100499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a
small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

The final solution height in the tube should be approximately 4-5 cm.[4]

Cap the NMR tube and carefully wipe the outside with a lint-free tissue before insertion
into the spectrometer.

e Instrument Setup & Data Acquisition (on a 500 MHz Spectrometer):

[e]

Insert the sample into the magnet.
Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and
symmetrical solvent peak.

Acquire a standard *H NMR spectrum using a 90° pulse, an acquisition time of ~3
seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.

For 13C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g.,
1024 or more) and a longer relaxation delay may be necessary due to the low natural
abundance of 13C and longer relaxation times.[3]

Process the data using Fourier transformation, phase correction, and baseline correction.

Calibrate the *H spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm) and the
13C spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).
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Caption: Standard workflow for NMR spectral acquisition.
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Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable
structural information. Electrospray lonization (ESI) is the method of choice for this molecule
due to the presence of basic nitrogen atoms that are readily protonated, making it a "soft"
ionization technique that typically preserves the molecular ion.[7]

Expertise & Experience: Predicting lonization and
Fragmentation

The molecular formula of 2-Methylamino-4-iodopyridine is CeHzIN2. Its monoisotopic mass is
233.9654 Da. In positive-ion ESI-MS, we expect to see a prominent protonated molecular ion,
[M+H]*, at m/z 234.9727.[4] The presence of one nitrogen atom in the amino group and one in

the pyridine ring makes protonation highly favorable.

Fragmentation of the parent ion is induced by collision-induced dissociation (CID). The most
likely fragmentation pathways involve the loss of stable neutral molecules or radicals. For
[M+H]*, we can predict cleavage of the N-methyl bond (loss of CHs radical) or, more
significantly, the loss of the iodine atom.

licted Hiah- luti ESL-TOE

lon Calculated m/z Rationale

Protonated parent molecule.
[M+H]* 234.9727 This should be the base peak
or a very prominent peak.

Sodium adduct, commonly

[M+Na]*+ 256.9546 ]
observed in ESI-MS.
Loss of an iodine radical from
[M-1]* 107.0604 _ o
the parent ion after ionization.
Loss of a methyl radical from
[M-CHs]* 218.9571

the protonated parent ion.

Experimental Protocol: ESI-MS Data Acquisition
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This protocol is designed for accurate mass measurement and fragmentation analysis.
e Sample Preparation:

o Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like
methanol or acetonitrile.[8]

o Perform a serial dilution of the stock solution to a final concentration of ~1-10 pug/mL using
a solvent mixture compatible with LC-MS, typically methanol/water (1:1) with 0.1% formic
acid. The acid aids in protonation.[8]

o Filter the final solution through a 0.22 pum syringe filter to remove any particulates that
could block the ESI needle.[8]

¢ Instrument Setup & Data Acquisition (ESI-QTOF):
o The instrument is typically operated in positive ion mode.

o Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 uL/min) or
via an LC system.

o Optimize ESI source parameters: set capillary voltage (~3.5-4.5 kV), nebulizer gas
pressure, and drying gas temperature and flow rate to achieve a stable ion spray.

o Acquire a full scan MS spectrum over a mass range of m/z 50-500 to observe the
protonated molecule and any adducts.

o To obtain fragmentation data (MS/MS), select the [M+H]* ion (m/z 234.97) as the
precursor and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

I [CeHsN2H]* m/z 107.06
>
-
( [CsH7IN2H] m/z 234.97) - CHse
—C
[CsHalN2H]* m/z 219.96

Click to download full resolution via product page
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Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. By measuring
the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of
different bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that allows
for the direct analysis of solid or liquid samples with minimal preparation.[9]

Expertise & Experience: Assigning Vibrational
Frequencies

The IR spectrum of 2-Methylamino-4-iodopyridine will be dominated by vibrations from the N-
H bond, the aromatic ring, the C-N bonds, and the C-I bond. We can predict the positions of
these bands by referencing spectra of similar compounds, such as 2-aminopyridine and other
substituted pyridines.[10] The N-H stretch will be a sharp to medium peak in the 3300-3500
cm~1 region. The aromatic C-H stretches will appear just above 3000 cm~1. The region from
1400-1600 cm~1* will contain characteristic C=C and C=N ring stretching vibrations. The C-I
stretch is expected at a much lower frequency, typically below 600 cm—1.

Predicted IR Absorption Data (ATR-FTIR)
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Wavenumber (cm~?)

Intensity

Assignment

~3400 Medium, Sharp N-H stretch (secondary amine)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium-Weak Aliphatic C-H stretch (CHs)

~1610 Strong C=C / C=N ring stretching

~1570 Strong C=C / C=N ring stretching

~1480 Medium N-H bending

~1250 Medium Aromatic C-N stretching
C-H out-of-plane bending

~820 Strong (indicative of substitution
pattern)

<600 Medium C-I stretch

Experimental Protocol: ATR-FTIR Data Acquisition

This method is rapid, requires no sample preparation, and is non-destructive.[11]

e Instrument Setup:

o Ensure the ATR crystal (typically diamond or germanium) is clean.[11]

o Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

e Sample Analysis:

o Place a small amount of the solid 2-Methylamino-4-iodopyridine powder directly onto

the ATR crystal.

o Lower the press arm to ensure firm and even contact between the sample and the crystal.

[°]
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o Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with
a good signal-to-noise ratio. The typical spectral range is 4000-400 cm™1.

o After data acquisition, raise the press arm and clean the sample off the crystal using a soft

tissue lightly moistened with a solvent like isopropanol.

Instrument Setup

(Clean ATR CrystaD

(Record Background Spectrum)

Sample VAnalysis

(Place Solid Sample on CrystaD

(Apply Pressure with AnviD

(Acquire Spectrum)

/ AN

/ N\
J/OSt—Analﬁ'g
(Remove Sample) (Analyze Spectrum)

Clean Crystal with SolvenD
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Caption: Workflow for ATR-FTIR spectral analysis.

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for 2-Methylamino-4-
iodopyridine. The predicted data, derived from established chemical principles and analysis of
analogous structures, offers a robust baseline for researchers working with this compound. The
1H and 3C NMR spectra are expected to clearly resolve the three distinct aromatic protons and
six unique carbon environments. ESI-MS will confirm the molecular weight via the protonated
molecular ion at m/z 234.9727, and IR spectroscopy will verify the presence of key functional
groups, notably the N-H and aromatic ring vibrations. The detailed protocols provided herein
represent best practices in a modern analytical laboratory, ensuring that high-quality, reliable
data can be obtained for the definitive structural elucidation of this and other novel chemical
entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /14 Tech Support


https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://specac.com/everything-you-need-to-know-about-atr-ftir-spectroscopy/
https://www.utsc.utoronto.ca/~traceslab/PDFs/Bruker%20AlphaP_new_SOP3.pdf
https://www.benchchem.com/product/b3100499#spectral-data-for-2-methylamino-4-iodopyridine-nmr-ms-ir
https://www.benchchem.com/product/b3100499#spectral-data-for-2-methylamino-4-iodopyridine-nmr-ms-ir
https://www.benchchem.com/product/b3100499#spectral-data-for-2-methylamino-4-iodopyridine-nmr-ms-ir
https://www.benchchem.com/product/b3100499#spectral-data-for-2-methylamino-4-iodopyridine-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3100499?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3100499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

